molecular formula C22H16F2N4O B11034468 4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11034468
M. Wt: 390.4 g/mol
InChI Key: UOKWHMRFHJJBQO-UHFFFAOYSA-N
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Description

4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that belongs to the pyrazoloquinoline family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both fluorine and phenyl groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester.

    Cyclization to form the quinoline ring: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the amino group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced pyrazoloquinoline derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-phenyl-7-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Similar structure but different substitution pattern.

    4-Amino-1-(3,5-dichlorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Chlorine substitution instead of fluorine.

    4-Amino-1-(3,5-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one: Methyl substitution instead of fluorine.

Uniqueness

The presence of fluorine atoms in 4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one enhances its chemical stability and biological activity compared to its analogs with different substituents. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound for research and development.

Properties

Molecular Formula

C22H16F2N4O

Molecular Weight

390.4 g/mol

IUPAC Name

4-amino-1-(3,5-difluorophenyl)-7-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H16F2N4O/c23-14-8-15(24)10-16(9-14)28-22-17(11-26-28)21(25)20-18(27-22)6-13(7-19(20)29)12-4-2-1-3-5-12/h1-5,8-11,13H,6-7H2,(H2,25,27)

InChI Key

UOKWHMRFHJJBQO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=C3C(=C2N)C=NN3C4=CC(=CC(=C4)F)F)C5=CC=CC=C5

Origin of Product

United States

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